Cas no 1020252-62-3 (2-{2-Chloro-5-(trifluoromethyl)anilinomethylene}-1H-indene-1,3(2H)-dione)

2-{2-Chloro-5-(trifluoromethyl)anilinomethylene}-1H-indene-1,3(2H)-dione is a specialized organic compound featuring a trifluoromethyl-substituted aniline moiety coupled with an indene-1,3-dione core. This structure imparts unique electronic and steric properties, making it valuable in synthetic chemistry, particularly as an intermediate for agrochemicals or pharmaceuticals. The presence of both chloro and trifluoromethyl groups enhances its reactivity in cross-coupling or nucleophilic substitution reactions, while the conjugated dione system offers potential for further functionalization. Its well-defined molecular architecture ensures consistent performance in targeted applications, such as the development of bioactive molecules or advanced materials. The compound's stability and purity are critical for reproducible results in research and industrial processes.
2-{2-Chloro-5-(trifluoromethyl)anilinomethylene}-1H-indene-1,3(2H)-dione structure
1020252-62-3 structure
Product Name:2-{2-Chloro-5-(trifluoromethyl)anilinomethylene}-1H-indene-1,3(2H)-dione
CAS No:1020252-62-3
MF:C17H9ClF3NO2
MW:351.707073926926
CID:4568004
Update Time:2025-10-28

2-{2-Chloro-5-(trifluoromethyl)anilinomethylene}-1H-indene-1,3(2H)-dione Chemical and Physical Properties

Names and Identifiers

    • 2-{[2-chloro-5-(trifluoromethyl)anilino]methylene}-1H-indene-1,3(2H)-dione
    • 1H-Indene-1,3(2H)-dione, 2-[[[2-chloro-5-(trifluoromethyl)phenyl]amino]methylene]-
    • 2-{2-Chloro-5-(trifluoromethyl)anilinomethylene}-1H-indene-1,3(2H)-dione
    • Inchi: 1S/C17H9ClF3NO2/c18-13-6-5-9(17(19,20)21)7-14(13)22-8-12-15(23)10-3-1-2-4-11(10)16(12)24/h1-8,22H
    • InChI Key: NRULJIVJYQFHPP-UHFFFAOYSA-N
    • SMILES: C1(=O)C2=C(C=CC=C2)C(=O)/C/1=C\NC1=CC(C(F)(F)F)=CC=C1Cl

Computed Properties

  • Exact Mass: 351.027391g/mol
  • Monoisotopic Mass: 351.027391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 2
  • Complexity: 573
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 351.7g/mol
  • XLogP3: 4.3
  • Topological Polar Surface Area: 49.7Ų

2-{2-Chloro-5-(trifluoromethyl)anilinomethylene}-1H-indene-1,3(2H)-dione Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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C169075-0.5mg
2-{[2-Chloro-5-(trifluoromethyl)anilino]methylene}-1H-indene-1,3(2H)-dione
1020252-62-3
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$ 50.00 2022-06-06
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C169075-1mg
2-{[2-Chloro-5-(trifluoromethyl)anilino]methylene}-1H-indene-1,3(2H)-dione
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Additional information on 2-{2-Chloro-5-(trifluoromethyl)anilinomethylene}-1H-indene-1,3(2H)-dione

Compound CAS No. 1020252-62-3: 2-{2-Chloro-5-(trifluoromethyl)anilinomethylene}-1H-indene-1,3(2H)-dione

The compound with CAS No. 1020252-62-3, known as 2-{2-Chloro-5-(trifluoromethyl)anilinomethylene}-1H-indene-1,3(2H)-dione, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features, which include a substituted aniline moiety and an indene dione framework. Recent studies have highlighted its potential applications in drug development and advanced materials.

The molecular structure of this compound is notable for its indene dione core, which serves as a versatile platform for various chemical modifications. The presence of a chlorine atom at the 2-position and a trifluoromethyl group at the 5-position on the aniline ring introduces significant electronic and steric effects, enhancing its reactivity and selectivity in chemical reactions. These features make it an attractive candidate for use in bioactive molecules and functional materials.

Recent research has focused on the synthesis and characterization of this compound, with particular emphasis on its photophysical properties. Studies have demonstrated that the indene dione framework exhibits strong absorption in the visible region, making it suitable for applications in optoelectronic devices. Additionally, the substitution pattern on the aniline ring has been shown to significantly influence the compound's stability and solubility, which are critical factors for its practical applications.

In terms of biological activity, this compound has been investigated for its potential as a cytotoxic agent. Preclinical studies have revealed that it exhibits selective cytotoxicity against certain cancer cell lines, suggesting its potential as a lead compound for anticancer drug development. Furthermore, its ability to interact with specific cellular targets has been explored using advanced techniques such as molecular docking simulations, providing insights into its mechanism of action.

The synthesis of CAS No. 1020252-62-3 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the indene dione core through oxidative coupling reactions and subsequent substitution reactions to introduce the chloro and trifluoromethyl groups on the aniline ring. Optimization of reaction conditions has been crucial to achieving high yields and maintaining product purity.

From a materials science perspective, this compound has been explored as a building block for constructing advanced materials such as organic semiconductors and polymer composites span>. Its unique electronic properties make it suitable for applications in flexible electronics and energy storage devices. Recent advancements in nanotechnology have further expanded its potential uses, with researchers investigating its incorporation into nanoscale devices for enhanced performance.

In conclusion, CAS No. 1020252-62-3 (Compound Name) span> represents a cutting-edge molecule with diverse applications across multiple scientific disciplines. Its structural features, combined with recent research findings, position it as a promising candidate for future innovations in medicine and materials science.

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